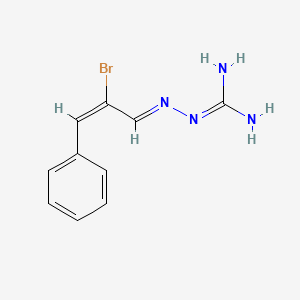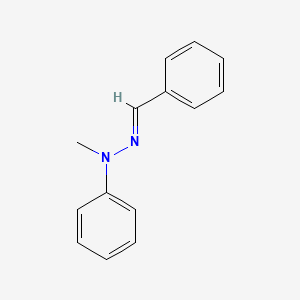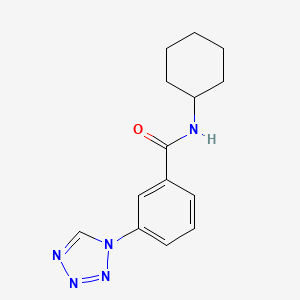![molecular formula C19H22N2O2S B5796718 N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has been used for research purposes. It is a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. MMB-FUBINACA has been studied for its potential therapeutic applications and its effects on the endocannabinoid system.
作用机制
N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound-FUBINACA binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
This compound-FUBINACA has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammation. This compound-FUBINACA has also been shown to reduce inflammation and tumor growth in animal models of cancer. Additionally, this compound-FUBINACA has been shown to modulate appetite and energy metabolism in animal models.
实验室实验的优点和局限性
N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA has several advantages for use in lab experiments. It is a potent agonist at the CB1 and CB2 receptors, which allows for the study of the endocannabinoid system and its potential therapeutic applications. This compound-FUBINACA is also stable and has a long half-life, which allows for prolonged exposure in experiments. However, this compound-FUBINACA is also highly potent and can be toxic at high doses. It is important to use caution when handling and using this compound-FUBINACA in lab experiments.
未来方向
There are several future directions for research on N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA. One area of interest is the potential therapeutic applications of this compound-FUBINACA, particularly in the treatment of pain and inflammation. Another area of interest is the potential use of this compound-FUBINACA as a treatment for drug addiction. Additionally, further research is needed to understand the long-term effects of this compound-FUBINACA on the endocannabinoid system and overall health.
合成方法
The synthesis of N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA involves the reaction of a substituted benzaldehyde with a substituted aniline in the presence of a base. The resulting intermediate is then reacted with a substituted benzyl chloride to form the final product. The synthesis of this compound-FUBINACA is complex and requires specialized equipment and expertise.
科学研究应用
N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide-FUBINACA has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects in preclinical studies. This compound-FUBINACA has also been studied for its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-24-18-5-3-2-4-17(18)20-19(22)16-8-6-15(7-9-16)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYHLDVZPFRUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)
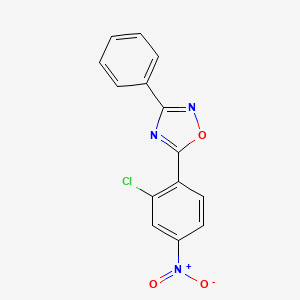
![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)

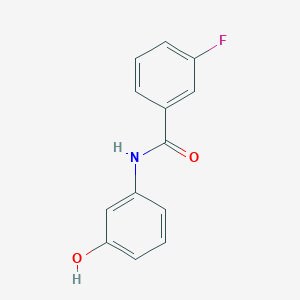
![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)
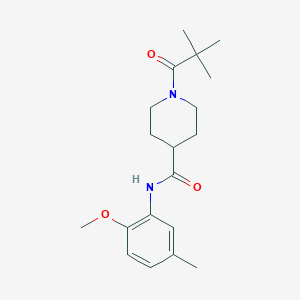
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

